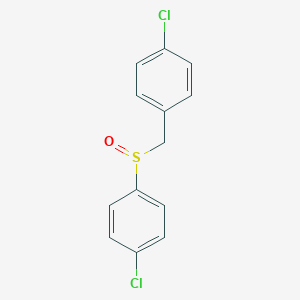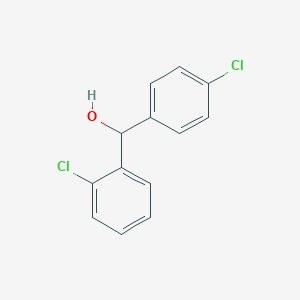
(2-Chlorophenyl)(4-chlorophenyl)methanol
Vue d'ensemble
Description
“(2-Chlorophenyl)(4-chlorophenyl)methanol” is a chemical compound with the molecular formula C13H10Cl2O. Its molecular weight is 253.12 g/mol . It is also known by other names such as 2,4’-dichlorobenzhydrol and has the CAS number 43171-49-9 .
Molecular Structure Analysis
The InChI string for “(2-Chlorophenyl)(4-chlorophenyl)methanol” is InChI=1S/C13H10Cl2O/c14-10-7-5-9 (6-8-10)13 (16)11-3-1-2-4-12 (11)15/h1-8,13,16H . The Canonical SMILES string is C1=CC=C (C (=C1)C (C2=CC=C (C=C2)Cl)O)Cl . These strings provide a textual representation of the molecule’s structure.
Physical And Chemical Properties Analysis
“(2-Chlorophenyl)(4-chlorophenyl)methanol” has a molecular weight of 253.12 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 1 . The compound has a rotatable bond count of 2 . The exact mass and monoisotopic mass of the compound are both 252.0108703 g/mol . The topological polar surface area is 20.2 Ų . The compound has a heavy atom count of 16 .
Applications De Recherche Scientifique
Biocatalytic Synthesis
- (Chen et al., 2021) explored the synthesis of a related compound, S-(4-chlorophenyl)-(pyridin-2-yl) methanol, using a biocatalytic process with recombinant Escherichia coli in a liquid-liquid biphasic microreaction system. This method achieved efficient synthesis with high yield and enantiomeric excess, highlighting the potential for green and economical production processes.
Production in Aqueous Two-Phase System
- The study by (Ni et al., 2012) discusses the production of a key chiral intermediate of the anti-allergic drug Betahistine, which is structurally related to (2-Chlorophenyl)(4-chlorophenyl)methanol. They used a Kluyveromyces sp. strain in an aqueous two-phase system, which improved the substrate tolerance and biocompatibility, resulting in high yield and enantiomeric excess.
Environmental Contamination and Toxicity
- Research by (Jarman et al., 1992) and (Boer, 1997) focuses on the environmental distribution and toxicity of compounds similar to (2-Chlorophenyl)(4-chlorophenyl)methanol, like tris(4-chlorophenyl)methanol. These studies reveal the presence and effects of these compounds in various ecosystems, indicating the importance of understanding their environmental impact.
Synthesis and Antibacterial Activity
- (Mogilaiah et al., 2009) explored the synthesis and antibacterial activity of compounds related to (2-Chlorophenyl)(4-chlorophenyl)methanol. This demonstrates the potential for developing new antibacterial agents based on similar molecular structures.
Dechlorination Studies
- The study by (Ukisu, 2008) involved the dechlorination of DDT, a compound structurally related to (2-Chlorophenyl)(4-chlorophenyl)methanol. This research contributes to understanding the degradation and environmental fate of similar chlorinated compounds.
Propriétés
IUPAC Name |
(2-chlorophenyl)-(4-chlorophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2O/c14-10-7-5-9(6-8-10)13(16)11-3-1-2-4-12(11)15/h1-8,13,16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFGVWLQSEJIIJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(C2=CC=C(C=C2)Cl)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701026072 | |
| Record name | (2-Chlorophenyl)(4-chlorophenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701026072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chlorophenyl)(4-chlorophenyl)methanol | |
CAS RN |
43171-49-9 | |
| Record name | 2-Chloro-α-(4-chlorophenyl)benzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=43171-49-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC61756 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61756 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (2-Chlorophenyl)(4-chlorophenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701026072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

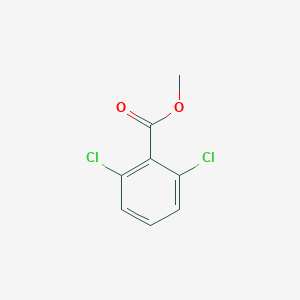
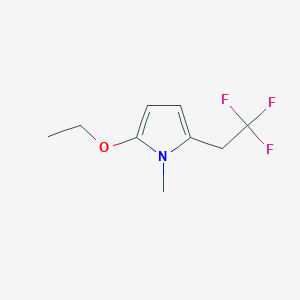
![1,3-Dioxa-8-azaspiro[4.5]decan-2-one](/img/structure/B164892.png)
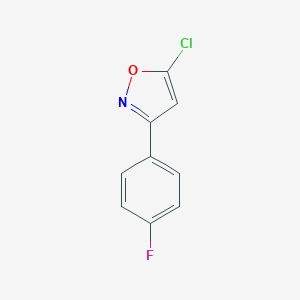
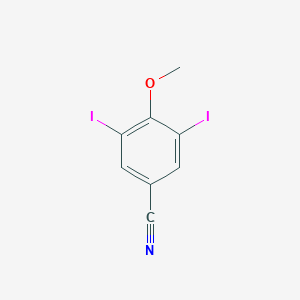
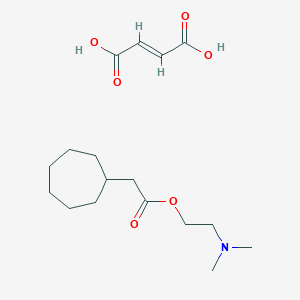
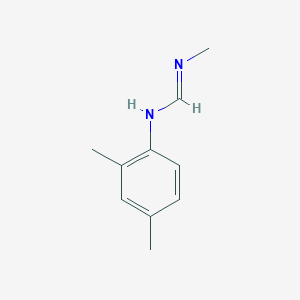
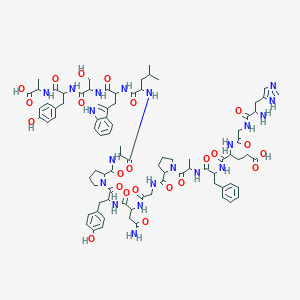
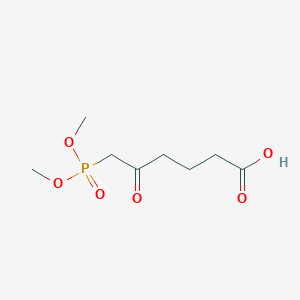
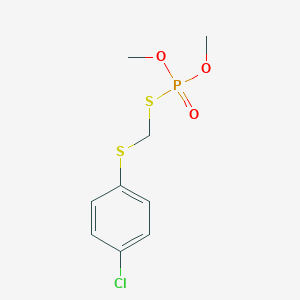
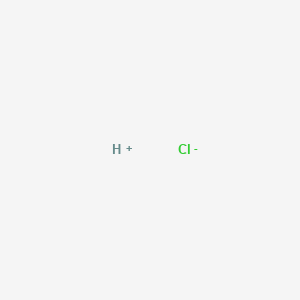
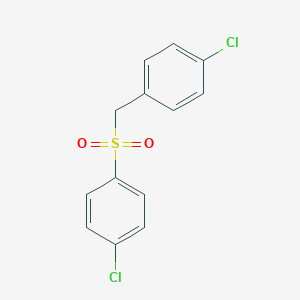
![3-Methyl-3-[2-(1-methylcycloprop-2-en-1-yl)ethynyl]cyclopropene](/img/structure/B164918.png)
